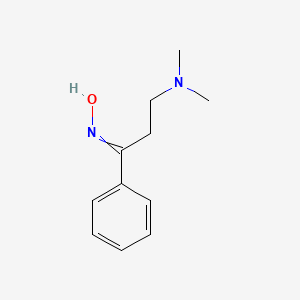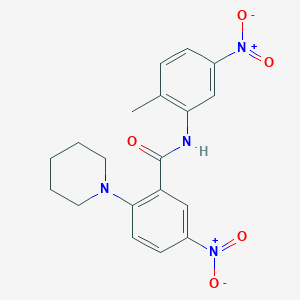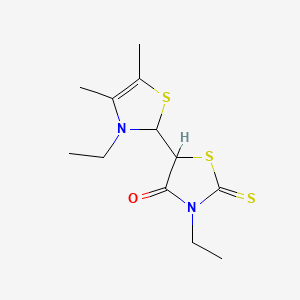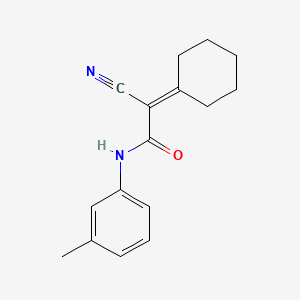amino}benzene-1,3-dicarboxylic acid](/img/structure/B12471360.png)
5-{[(4-Bromo-1-hydroxynaphthalen-2-yl)carbonyl](octadecyl)amino}benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(N-octadecyl-4-bromo-1-hydroxynaphthalene-2-amido)benzene-1,3-dicarboxylic acid is a complex organic compound that features a unique combination of functional groups, including a brominated naphthalene ring, a long octadecyl chain, and a benzene dicarboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-octadecyl-4-bromo-1-hydroxynaphthalene-2-amido)benzene-1,3-dicarboxylic acid typically involves multiple steps:
Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 4-position.
Hydroxylation: The brominated naphthalene is then hydroxylated to introduce a hydroxyl group at the 1-position.
Amidation: The hydroxylated bromonaphthalene reacts with octadecylamine to form the N-octadecyl-4-bromo-1-hydroxynaphthalene-2-amido intermediate.
Coupling: This intermediate is then coupled with benzene-1,3-dicarboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学的研究の応用
Materials Science: Used in the synthesis of advanced materials such as liquid crystals and polymers.
Medicinal Chemistry: Potential use as a drug candidate or as a building block for the synthesis of bioactive molecules.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.
Industrial Applications: Utilized in the production of specialty chemicals and as a component in various industrial processes.
作用機序
The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group could facilitate binding to specific sites on the target molecules, while the long octadecyl chain might influence the compound’s solubility and membrane permeability.
類似化合物との比較
Similar Compounds
Benzene-1,3-dicarboxylic acid derivatives: These compounds share the benzene dicarboxylic acid moiety and can exhibit similar chemical reactivity.
Naphthalene derivatives: Compounds with substituted naphthalene rings, such as 4-bromo-1-hydroxy-2-naphthoic acid.
Long-chain amides: Compounds with long alkyl chains and amide functionalities, such as N-octadecyl amides.
Uniqueness
The uniqueness of 5-(N-octadecyl-4-bromo-1-hydroxynaphthalene-2-amido)benzene-1,3-dicarboxylic acid lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom, hydroxyl group, and long octadecyl chain makes it a versatile compound for various scientific and industrial uses.
特性
分子式 |
C37H48BrNO6 |
|---|---|
分子量 |
682.7 g/mol |
IUPAC名 |
5-[(4-bromo-1-hydroxynaphthalene-2-carbonyl)-octadecylamino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C37H48BrNO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-39(29-24-27(36(42)43)23-28(25-29)37(44)45)35(41)32-26-33(38)30-20-17-18-21-31(30)34(32)40/h17-18,20-21,23-26,40H,2-16,19,22H2,1H3,(H,42,43)(H,44,45) |
InChIキー |
BWFPPIJUUNGFFU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C(=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Benzenesulfonyl-(2-methoxy-phenyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12471285.png)
amino}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B12471292.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12471297.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B12471301.png)
![8B-Methoxy-1'-methyl-2,3-diphenyl-2,3-dihydrospiro[cyclopenta[B]indole-1,2'-indol]-3'-one](/img/structure/B12471305.png)
![2-[4-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B12471310.png)


![3-Chloro-6-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine](/img/structure/B12471330.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B12471338.png)
